3-(pyridin-2-yl)isoquinolin-1-amine
Description
3-(Pyridin-2-yl)isoquinolin-1-amine is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a pyridine ring at the 3-position and an amine group at the 1-position. Its molecular formula is C₁₄H₁₀N₃, with a molecular weight of 220.25 g/mol (CAS No. 37989-04-1) .
Properties
CAS No. |
37989-04-1 |
|---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
3-pyridin-2-ylisoquinolin-1-amine |
InChI |
InChI=1S/C14H11N3/c15-14-11-6-2-1-5-10(11)9-13(17-14)12-7-3-4-8-16-12/h1-9H,(H2,15,17) |
InChI Key |
SZYOCGSGLNKIQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(pyridin-2-yl)isoquinolin-1-amine typically involves the reaction of 1,2,4-triazines with aryne intermediates. One efficient method includes the reaction of 5-cyano-3-(2-pyridyl)-1,2,4-triazines with in situ generated arynes in anhydrous toluene at 140°C under an argon atmosphere . This method yields the desired isoquinoline derivative in moderate to high yields.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-(pyridin-2-yl)isoquinolin-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include N-oxides, hydrogenated isoquinolines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-(pyridin-2-yl)isoquinolin-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)isoquinolin-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-(pyridin-2-yl)isoquinolin-1-amine and its analogs:
Key Observations:
Substituent Effects on Bioactivity :
- The p-tolyl substituent in FX-9 enhances antiproliferative activity in ALL cells compared to the pyridinyl group in the target compound .
- Chlorophenyl analogs (e.g., Compound 21) are synthetically accessible but lack reported biological data beyond LCMS characterization .
Synthetic Accessibility: Derivatives like FX-9 and Compound 12 are synthesized via regioselective nucleophilic substitution or annulation reactions, similar to methods used for the target compound (e.g., Buchwald–Hartwig coupling) . The base scaffold (isoquinolin-3-amine) is synthesized via acetylation and hydrolysis under mild conditions (e.g., 60°C in dichloromethane) .
Physicochemical Properties: The pyridinyl group in the target compound may improve solubility compared to phenyl derivatives due to increased polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
